molecular formula C22H22FN3OS B4657647 N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea

Cat. No. B4657647
M. Wt: 395.5 g/mol
InChI Key: OZEXIIUVEAFOSX-UHFFFAOYSA-N
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Description

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the B-cell receptor signaling pathway. By inhibiting BTK, N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea blocks the activation of downstream signaling molecules, such as AKT and NF-kB, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. In addition, this compound has shown minimal toxicity to normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea is its high selectivity for BTK, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, the optimal dosing and administration schedule for N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea in humans are still being investigated.

Future Directions

Future research on N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea will focus on optimizing its dosing and administration schedule, identifying biomarkers that can predict response to treatment, and exploring its potential in combination with other cancer therapies. In addition, studies will continue to investigate the safety and efficacy of this compound in clinical trials, with the goal of developing a new treatment option for patients with cancer.

Scientific Research Applications

N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound inhibits the growth and survival of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

properties

IUPAC Name

1-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-10-12-19(13-11-18)24-21(27)26-22-25-20(14-28-22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-15H,1-5H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEXIIUVEAFOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea

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